molecular formula C11H14N2O B012292 1H-Benzimidazole, 7-methoxy-2-propyl- CAS No. 110534-24-2

1H-Benzimidazole, 7-methoxy-2-propyl-

Cat. No. B012292
M. Wt: 190.24 g/mol
InChI Key: ANFNQGJFSPDBMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benzimidazole, 7-methoxy-2-propyl- is a chemical compound that has been extensively studied for its potential uses in scientific research. It is a member of the benzimidazole family of compounds, which have been shown to have a wide range of biological activities. In

Scientific Research Applications

1H-Benzimidazole, 7-methoxy-2-propyl- has been shown to have a wide range of potential uses in scientific research. It has been studied for its potential as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models of disease. Other potential uses for this compound include its use as a tool for studying the role of benzimidazole derivatives in biological systems, as well as its use as a starting material for the synthesis of other biologically active compounds.

Mechanism Of Action

The mechanism of action of 1H-Benzimidazole, 7-methoxy-2-propyl- is not fully understood, but it is thought to involve the inhibition of certain enzymes that are involved in cellular processes such as DNA synthesis and cell division. This inhibition can lead to the death of cancer cells or the reduction of inflammation in animal models of disease.

Biochemical And Physiological Effects

1H-Benzimidazole, 7-methoxy-2-propyl- has been shown to have a number of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory effects, it has been shown to have antioxidant properties and to be able to inhibit the growth of certain bacteria. Additionally, it has been shown to have a low toxicity profile, making it a promising candidate for further research and development.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1H-Benzimidazole, 7-methoxy-2-propyl- in lab experiments is its high yield and purity. Additionally, its low toxicity profile makes it a safe compound to work with in the laboratory. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments to study its effects.

Future Directions

There are a number of potential future directions for research on 1H-Benzimidazole, 7-methoxy-2-propyl-. One area of interest is the development of more potent derivatives of this compound for use as anti-cancer and anti-inflammatory agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on cellular processes. Finally, there is potential for this compound to be used as a tool for studying the role of benzimidazole derivatives in biological systems, which could lead to the development of new drugs and therapies.

Synthesis Methods

The synthesis of 1H-Benzimidazole, 7-methoxy-2-propyl- involves the condensation of 7-methoxy-2-propyl-1H-benzimidazole-5-carboxylic acid with a suitable amine. This reaction can be carried out using a variety of methods, including refluxing the reactants in a suitable solvent or using a microwave-assisted synthesis method. The yield of the reaction is typically high, and the purity of the product can be confirmed using analytical techniques such as NMR spectroscopy.

properties

CAS RN

110534-24-2

Product Name

1H-Benzimidazole, 7-methoxy-2-propyl-

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

4-methoxy-2-propyl-1H-benzimidazole

InChI

InChI=1S/C11H14N2O/c1-3-5-10-12-8-6-4-7-9(14-2)11(8)13-10/h4,6-7H,3,5H2,1-2H3,(H,12,13)

InChI Key

ANFNQGJFSPDBMM-UHFFFAOYSA-N

SMILES

CCCC1=NC2=C(N1)C=CC=C2OC

Canonical SMILES

CCCC1=NC2=C(N1)C=CC=C2OC

synonyms

Benzimidazole, 4(or 7)-methoxy-2-propyl- (6CI)

Origin of Product

United States

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